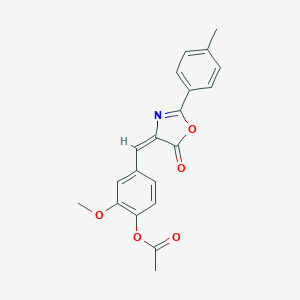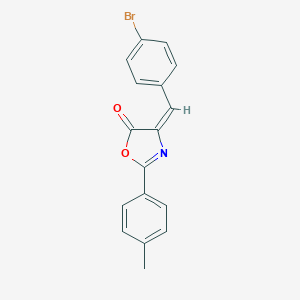
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid, also known as Br-ADPR, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of adenosine diphosphate ribose (ADPR) and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid works by binding to and activating the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes. This leads to the synthesis of poly(ADP-ribose) (PAR) chains, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance DNA repair, promote cell survival, and inhibit cell death. It has also been shown to modulate cell signaling pathways, including those involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid in lab experiments is its ability to selectively activate PARP, which can be useful in studying the role of PARP in cellular processes. However, one limitation is that it can be difficult to control the concentration of this compound in cells, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid. One area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy and radiation. Another area of interest is its potential use in neuroprotection, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular processes.
Métodos De Síntesis
The synthesis of 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid involves the reaction of 8-bromo-3-methyl-1,2,6,7-tetrahydro-2,6-dioxo-7H-purine-7-carboxylic acid with 3-aminopropanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of molecular biology. It has been shown to have various effects on cellular processes, including DNA repair, cell signaling, and apoptosis.
Propiedades
Fórmula molecular |
C9H9BrN4O4 |
|---|---|
Peso molecular |
317.1 g/mol |
Nombre IUPAC |
3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H9BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)3-2-4(15)16/h2-3H2,1H3,(H,15,16)(H,12,17,18) |
Clave InChI |
BSYNDTWJGJLIAB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)




![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)




![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)
